2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Overview
Description
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.23 g/mol. This compound is a derivative of naphthalene and contains a carboxylic acid functional group, making it an important intermediate in organic synthesis.
Scientific Research Applications
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under controlled conditions to ensure the selective oxidation of the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions but with more efficient catalysts and optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., Br₂, Cl₂), Lewis acids (e.g., AlCl₃)
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid
Reduction: 2-Hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Substitution: Halogenated derivatives of this compound
Mechanism of Action
The mechanism by which 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug discovery, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.
Comparison with Similar Compounds
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is structurally similar to other naphthalene derivatives, such as 2-oxo-2-(naphthalen-2-yl)acetic acid and 2-oxo-2-(benzofuran-2-yl)acetic acid.
Uniqueness:
Unlike its analogs, this compound has a unique reduction potential and reactivity profile, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNGZIHJDJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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